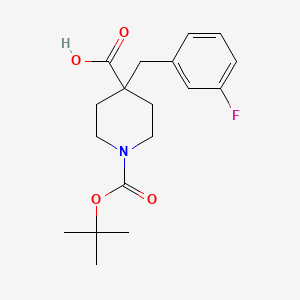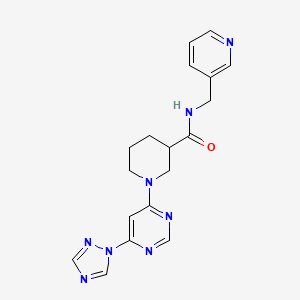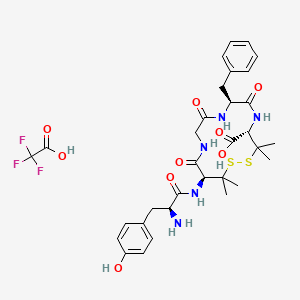![molecular formula C14H14N6O B2728130 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 2034324-27-9](/img/structure/B2728130.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide: is a synthetic organic compound that features a triazolopyrimidine moiety linked to a nicotinamide group via a propyl chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to selectively bind to their targets, leading to inhibition .
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Result of Action
Similar compounds have been reported to exhibit significant inhibitory activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.
Linking the Propyl Chain: The propyl chain is introduced via an alkylation reaction, where the triazolopyrimidine is reacted with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.
Attachment of the Nicotinamide Group: The final step involves the coupling of the propyl-substituted triazolopyrimidine with nicotinic acid or nicotinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyrimidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the nicotinamide group.
Reduction: Reduced forms of the triazolopyrimidine ring.
Substitution: Substituted derivatives at the propyl chain.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit cell proliferation .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its versatility makes it a valuable candidate for various innovative products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(1,2,4-triazol-3-yl)propyl)nicotinamide
- N-(3-(1,2,4-triazol-5-yl)propyl)nicotinamide
- N-(3-(1,2,4-triazol-4-yl)propyl)nicotinamide
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide is unique due to the presence of the triazolopyrimidine ring, which imparts distinct biological activities compared to other triazole derivatives. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a more potent and selective compound in various applications.
Propriétés
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c21-13(12-4-2-5-15-8-12)16-6-1-3-11-7-17-14-18-10-19-20(14)9-11/h2,4-5,7-10H,1,3,6H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTMGVHCYXRBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
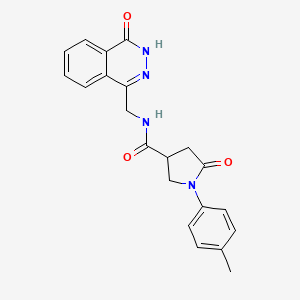
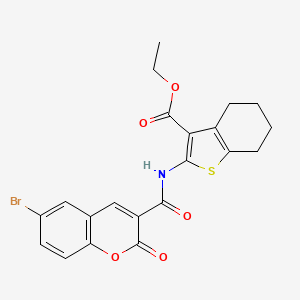

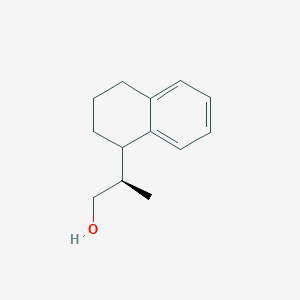
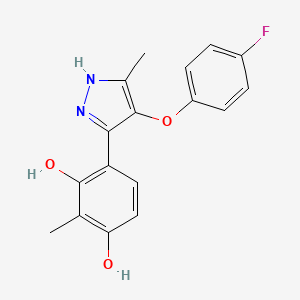
![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)
![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)
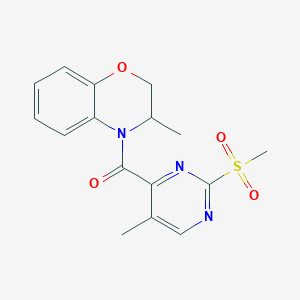
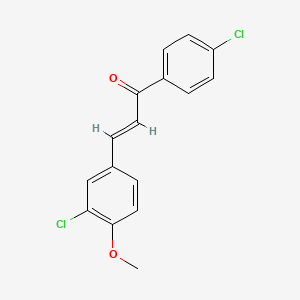
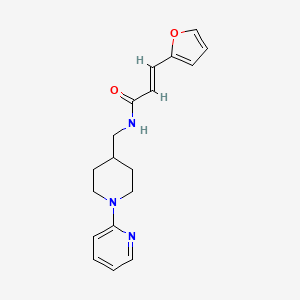
![3-(2-ETHOXYETHYL)-1-METHYL-8-(4-METHYLPHENYL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2728065.png)
